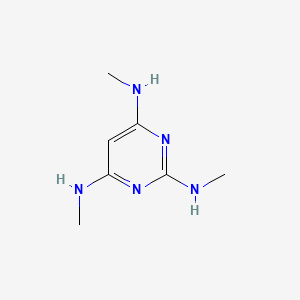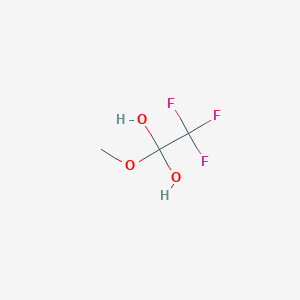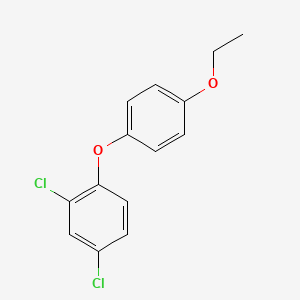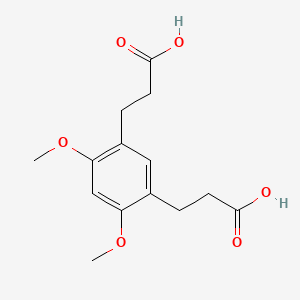
1,3-Benzenedipropanoic acid, 4,6-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedipropanoic acid, 4,6-dimethoxy- is an organic compound with a complex structure that includes a benzene ring substituted with two propanoic acid groups and two methoxy groups at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- typically involves the reaction of 1,3-dimethoxybenzene with propanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where the benzene ring undergoes acylation with propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedipropanoic acid, 4,6-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethoxybenzene: A simpler analog with only methoxy groups on the benzene ring.
1,3-Benzenedipropanoic acid: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
4,6-Dimethoxy-1,3-benzenedicarboxylic acid: Similar structure but with carboxylic acid groups instead of propanoic acid groups.
Uniqueness: 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- is unique due to the presence of both methoxy and propanoic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
57121-95-6 |
|---|---|
Molekularformel |
C14H18O6 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
3-[5-(2-carboxyethyl)-2,4-dimethoxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H18O6/c1-19-11-8-12(20-2)10(4-6-14(17)18)7-9(11)3-5-13(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
VVFQCRYXLKMRCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CCC(=O)O)CCC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



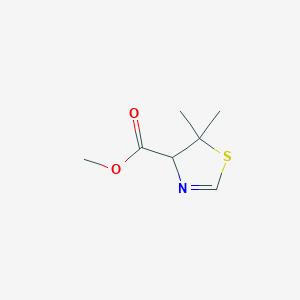
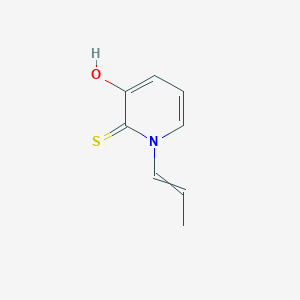
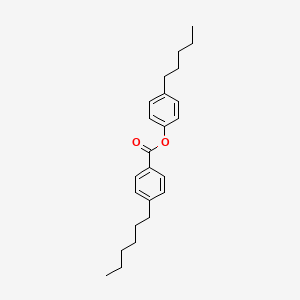
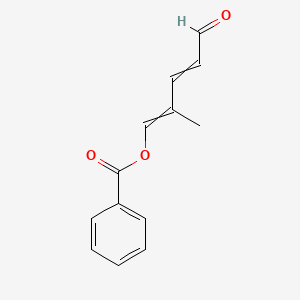

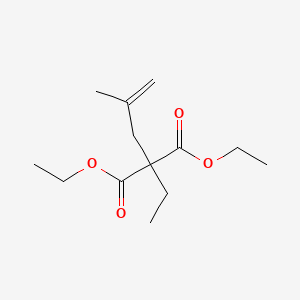

![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
